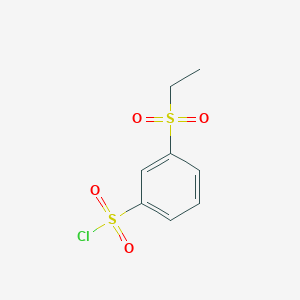![molecular formula C11H15ClN2O B1427286 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 1341372-05-1](/img/structure/B1427286.png)
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
Übersicht
Beschreibung
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, also known as CMPO, is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 . It is commonly used in scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is 1S/C11H15ClN2O/c1-14-6-3-9(4-7-14)15-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : The compound “2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine” is used in the synthesis of other chemical compounds .
- Method of Application : It is used in a reaction with (2-chloropyridin-4-yl)boronic acid to obtain 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine .
- Results : The reaction yields 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with good efficiency .
-
Scientific Field: Spectroscopy and Molecular Structure Analysis
- Application : “2-chloro-4-(trifluoromethyl) pyridine”, a compound similar to “2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine”, is used in spectroscopic studies and molecular structure investigation .
- Method of Application : The vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm-1 and 3500–100cm-1 respectively .
- Results : The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G(d,p) basis set calculations .
-
Scientific Field: Medicinal Chemistry
- Application : The compound “2-Chloro-5- (1-methyl-piperidin-4-ylmethoxy)-pyrimidine” is used in the synthesis of other chemical compounds .
- Method of Application : It is used in a reaction with other compounds to obtain new chemical entities .
- Results : The reaction yields new compounds with potential biological activities .
-
Scientific Field: Pharmaceutical Sciences
- Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Method of Application : These compounds are synthesized and tested for their biological activities .
- Results : The synthesized compounds show promising results in various biological assays .
-
Scientific Field: Anti-tubercular Drug Development
- Application : Pyrazinamide, a compound similar to “2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine”, is used in the development of anti-tubercular drugs .
- Method of Application : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results : The synthesized compounds show promising anti-tubercular activity .
-
Scientific Field: Chemical Synthesis
- Application : The compound “2-Chloro-5- (1-methyl-piperidin-4-ylmethoxy)-pyrimidine” is used in the synthesis of other chemical compounds .
- Method of Application : It is used in a reaction with other compounds to obtain new chemical entities .
- Results : The reaction yields new compounds with potential biological activities .
-
Scientific Field: Drug Development
- Application : The compound “2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine” is used in the development of tranquilizers for wild animals, such as gorillas and polar bears .
- Method of Application : The compound is used in the synthesis of zolazepam, a tranquilizer used in veterinary medicine .
- Results : The synthesized compound shows promising results in tranquilizing wild animals .
-
Scientific Field: Organic Chemistry
- Application : The compound “4- [ (1-Methylpiperidin-4-yl)oxy]aniline” is used in the synthesis of other chemical compounds .
- Method of Application : It is used in a reaction with other compounds to obtain new chemical entities .
- Results : The reaction yields new compounds with potential biological activities .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-chloro-4-(1-methylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14-6-3-9(4-7-14)15-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSORHCTKOJKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)

